
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole is an organic compound that features a cyclopropyl group, an iodomethyl group, and a pyrrole ring
Preparation Methods
The synthesis of 1-cyclopropyl-2-(iodomethyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by iodination. The reaction conditions typically include the use of a cyclopropyl precursor, an iodinating agent such as iodine or N-iodosuccinimide, and a suitable solvent like dichloromethane. The reaction is often carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: The compound can be used as a probe to study biological processes involving pyrrole-containing molecules.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-(iodomethyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the iodomethyl group, which can undergo nucleophilic substitution reactions. The cyclopropyl group and pyrrole ring contribute to the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes.
Comparison with Similar Compounds
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-cyclopropyl-2-(bromomethyl)-1H-pyrrole: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-cyclopropyl-2-(chloromethyl)-1H-pyrrole: Contains a chloromethyl group instead of an iodomethyl group.
1-cyclopropyl-2-(methyl)-1H-pyrrole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its iodomethyl group, which imparts higher reactivity and versatility in chemical transformations compared to its bromomethyl and chloromethyl analogs.
Properties
Molecular Formula |
C8H10IN |
|---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
1-cyclopropyl-2-(iodomethyl)pyrrole |
InChI |
InChI=1S/C8H10IN/c9-6-8-2-1-5-10(8)7-3-4-7/h1-2,5,7H,3-4,6H2 |
InChI Key |
JEPCKTRHIYHKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CC=C2CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



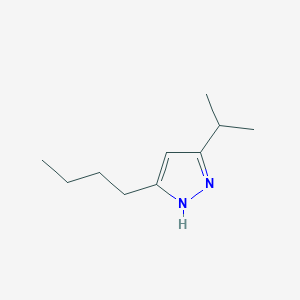
![5,6-Dihydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B13946197.png)
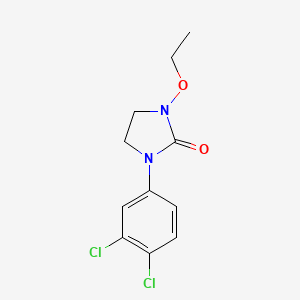
![4-[(Z)-Butylideneamino]benzoic acid](/img/structure/B13946216.png)
![3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13946234.png)

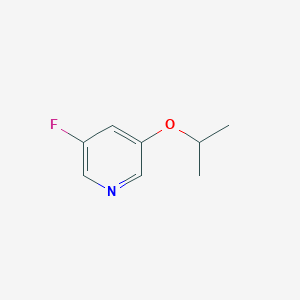
![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)
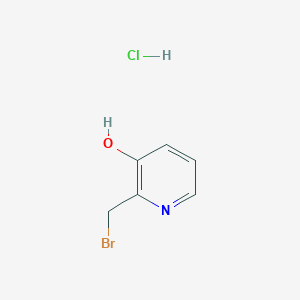

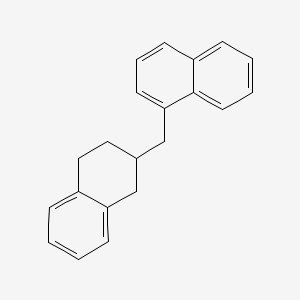
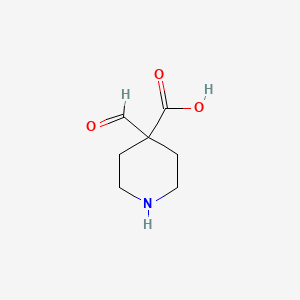
![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
